3-Chloroisoquinoline-5-carbaldehyde
Overview
Description
3-Chloroisoquinoline-5-carbaldehyde is an organic compound with the molecular formula C10H6ClNO It is a derivative of isoquinoline, featuring a chlorine atom at the 3-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroisoquinoline-5-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: 3-Chloroisoquinoline-5-carboxylic acid.
Reduction: 3-Chloroisoquinoline-5-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroisoquinoline-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Material Science: It is utilized in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Chloroisoquinoline-5-carbaldehyde depends on its application. In medicinal chemistry, its effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromoisoquinoline-5-carbaldehyde: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisoquinoline-5-carbaldehyde: Similar structure with a fluorine atom instead of chlorine.
3-Iodoisoquinoline-5-carbaldehyde: Similar structure with an iodine atom instead of chlorine.
Uniqueness
3-Chloroisoquinoline-5-carbaldehyde is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interactions with biological targets, making it distinct from its halogenated analogs .
Properties
IUPAC Name |
3-chloroisoquinoline-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJBAPNDXWEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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